3-Pyridazineacetic acid
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Overview
Description
3-Pyridazineacetic acid is an organic compound with the chemical formula C6H6N2O2. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is known for its white crystalline appearance and solubility in water, ethanol, methanol, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridazineacetic acid typically involves the reaction of pyridazine with acetic acid derivatives under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridazineacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological and chemical properties .
Scientific Research Applications
3-Pyridazineacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridazineacetic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been found to inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition is achieved through the compound’s ability to bind to and modulate the activity of specific ion channels and receptors.
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but different functional groups.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of pharmacological activities.
Pyrimidine and Pyrazine: Other diazines with nitrogen atoms in different positions within the ring.
Uniqueness: 3-Pyridazineacetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-pyridazin-3-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)4-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHJUYXIHVKMDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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